molecular formula C18H19N5O3 B2962621 5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1049126-92-2

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2962621
CAS No.: 1049126-92-2
M. Wt: 353.382
InChI Key: GVIREWVCHPNBAM-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Biological Activity

5-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H19N5O
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 931313-12-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The benzyl groups enhance interactions with lipid membranes or hydrophobic pockets in proteins.
  • Coordination with Metal Ions : The triazole ring can coordinate with metal ions in metalloenzymes.

Antiparasitic Activity

One of the notable applications of this compound is its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that derivatives based on the triazole core exhibit significant antiparasitic properties:

Compound NameActivity Against T. cruziLigand EfficiencySelectivity Ratio (VERO/HepG2)Notes
5-Amino-N-benzyltriazoleSubmicromolar (pEC50 > 6)LE = 0.35>100-foldHigh potential for drug development
Similar Triazole DerivativeModerateLE < 0.25<10-foldLess effective
Benzyl-substituted TriazoleLowLE = 0.10<5-foldIneffective

Antitumor Activity

Research has indicated that this compound may also possess antitumor properties. In vitro studies have demonstrated that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines.

Structure–Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural features:

  • Amino Group : Essential for maintaining bioactive conformation; substitutions lead to loss of activity.
  • Triazole Ring Modifications : Alterations can significantly affect biological activity and selectivity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Antiparasitic Screening : A series of analogs were synthesized and screened for activity against T. cruzi, revealing that specific substitutions on the benzyl groups enhanced potency.
  • Cytotoxicity Assays : In vitro assays against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising antitumor activity.

Scientific Research Applications

The provided search results do not contain information regarding the applications of “5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide”. The search results mention the chemical in the context of identifying the compound or its derivatives .

However, search results do provide information on the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride, also known as Midodrine hydrochloride :

  • Objective: To synthesize Midodrine hydrochloride using cost-effective reagents under easily managed conditions, resulting in good yields and high purity .
  • Process: The synthesis involves several steps :
    • Reacting 1-(2,5-dimethoxy phenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system to produce 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone .
    • Acylating the resulting aminoethanone with haloacetylchloride and sodium acetate in an acetone-water solvent medium to produce 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide .
    • Subjecting the acetamide to nucleophilic azidation with sodium azide in an acetone medium .
    • Selectively reducing the carbonyl group of the resulting 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide by treating it with sodium borohydride .
    • Subsequently reducing the azide group with stannous chloride to obtain 2-amino-N-[2-(2,5-dimethoxy phenyl)-2-hydroxyethyl]acetamide, which is then converted to its monohydrochloride form by treatment with concentrated hydrochloric acid .
  • Key improvements: The use of a tetrahydrofuran and water mixture enhances the reaction speed and produces a better yield. The reaction is reportedly completed within 30 minutes, whereas other solvent systems may require around 24 hours for complete complex formation. Adding sufficient water avoids or minimizes the production of polymeric byproducts .

Properties

IUPAC Name

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)23-17(19)16(21-22-23)18(24)20-11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIREWVCHPNBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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